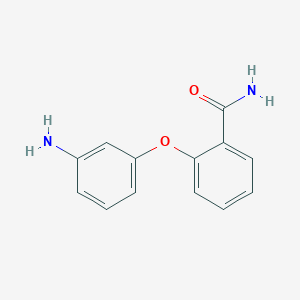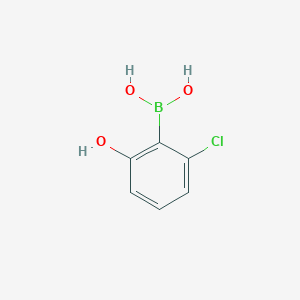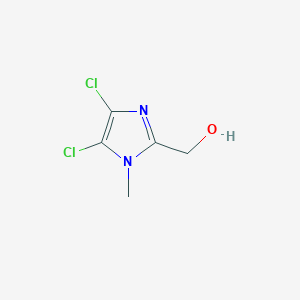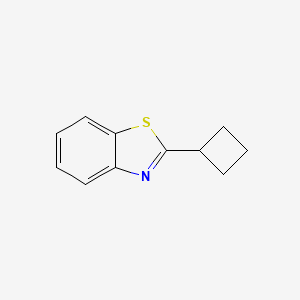
2-环丁基-1,3-苯并噻唑
描述
2-Cyclobutyl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a cyclobutyl group
科学研究应用
2-Cyclobutyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities . They have been reported to have anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , and anti-convulsant properties.
Mode of Action
Benzothiazole derivatives have been found to inhibit the bcl-2 family of enzymes, which play a key role in apoptosis . When there is a disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, apoptosis is dysregulated in the affected cells .
Biochemical Pathways
Benzothiazole derivatives have been found to affect the mitochondrial apoptotic pathway, also known as the BCL-2-regulated pathway . The BCL-2 family proteins are the key regulators of this pathway .
Result of Action
Benzothiazole derivatives have been found to have a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc , suggesting that the synthesis process may be influenced by various environmental factors.
生化分析
Biochemical Properties
2-Cyclobutyl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including 2-Cyclobutyl-1,3-benzothiazole, have been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase . These interactions are typically characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of enzyme activity. Additionally, 2-Cyclobutyl-1,3-benzothiazole may interact with proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
2-Cyclobutyl-1,3-benzothiazole has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to affect the expression of genes involved in apoptosis and cell proliferation . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-Cyclobutyl-1,3-benzothiazole involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, benzothiazole derivatives have been shown to inhibit the activity of Bcl-2 proteins, which are involved in regulating apoptosis . Additionally, 2-Cyclobutyl-1,3-benzothiazole may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclobutyl-1,3-benzothiazole can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that benzothiazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to 2-Cyclobutyl-1,3-benzothiazole in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 2-Cyclobutyl-1,3-benzothiazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticonvulsant or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and gastrointestinal disturbances . Understanding the dosage-dependent effects of 2-Cyclobutyl-1,3-benzothiazole is essential for determining its therapeutic window and potential side effects.
Metabolic Pathways
2-Cyclobutyl-1,3-benzothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, phase I metabolic reactions, such as oxidation and reduction, may modify the compound to introduce hydrophilic groups, making it more soluble and easier to excrete . Phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, further enhance its excretion from the body.
Transport and Distribution
The transport and distribution of 2-Cyclobutyl-1,3-benzothiazole within cells and tissues involve specific transporters and binding proteins. This compound may be transported across cell membranes by active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Cyclobutyl-1,3-benzothiazole within tissues can affect its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Cyclobutyl-1,3-benzothiazole is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of 2-Cyclobutyl-1,3-benzothiazole can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with cyclobutanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring .
Industrial Production Methods: Industrial production methods for 2-Cyclobutyl-1,3-benzothiazole often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that promote efficient cyclization is also common in industrial settings .
化学反应分析
Types of Reactions: 2-Cyclobutyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated or nitro-substituted benzothiazoles.
相似化合物的比较
1,3-Benzothiazole: The parent compound without the cyclobutyl substitution.
2-Phenyl-1,3-benzothiazole: A similar compound with a phenyl group instead of a cyclobutyl group.
2-Methyl-1,3-benzothiazole: A benzothiazole derivative with a methyl group.
Uniqueness: 2-Cyclobutyl-1,3-benzothiazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in drug design and materials science .
属性
IUPAC Name |
2-cyclobutyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-2-7-10-9(6-1)12-11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVSGZYYDRMSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


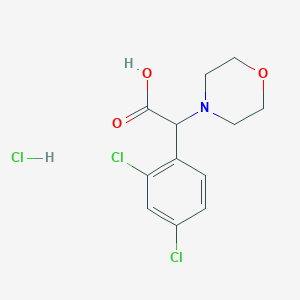
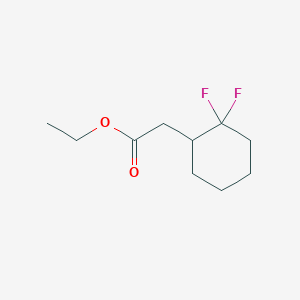
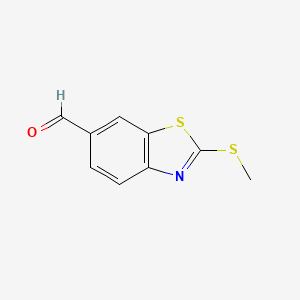
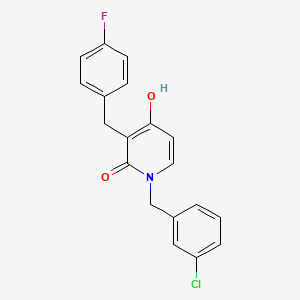
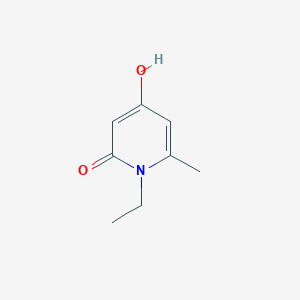
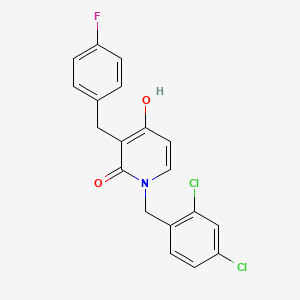

![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)
